molecular formula C28H26BrClNO5+ B11473540 1-(2-Bromo-4,5-dimethoxybenzyl)-2-[2-(2-chlorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium

1-(2-Bromo-4,5-dimethoxybenzyl)-2-[2-(2-chlorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium

Cat. No.: B11473540
M. Wt: 571.9 g/mol
InChI Key: HFWCUJCCCHLHDE-UHFFFAOYSA-N
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Description

1-(2-Bromo-4,5-dimethoxybenzyl)-2-[2-(2-chlorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium is a complex organic compound that belongs to the class of isoquinolinium derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4,5-dimethoxybenzyl)-2-[2-(2-chlorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium typically involves multi-step organic reactions. The starting materials may include 2-bromo-4,5-dimethoxybenzyl chloride, 2-chlorophenylacetic acid, and isoquinoline derivatives. Common reaction conditions may involve:

    Reagents: Strong bases (e.g., sodium hydride), solvents (e.g., dimethylformamide), and catalysts (e.g., palladium catalysts).

    Conditions: Elevated temperatures, inert atmosphere (e.g., nitrogen or argon), and specific pH conditions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4,5-dimethoxybenzyl)-2-[2-(2-chlorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction to corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions using nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4,5-dimethoxybenzyl)-2-[2-(2-chlorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and proteins involved in biological processes.

    Pathways: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-4,5-dimethoxybenzyl)-2-[2-(2-chlorophenyl)-2-oxoethyl]-isoquinolinium
  • 1-(2-Bromo-4,5-dimethoxybenzyl)-2-[2-(2-chlorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinoline

Uniqueness

1-(2-Bromo-4,5-dimethoxybenzyl)-2-[2-(2-chlorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium is unique due to its specific substitution pattern and the presence of both bromo and chloro substituents, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H26BrClNO5+

Molecular Weight

571.9 g/mol

IUPAC Name

2-[1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium-2-yl]-1-(2-chlorophenyl)ethanone

InChI

InChI=1S/C28H26BrClNO5/c1-33-25-12-17-9-10-31(16-24(32)19-7-5-6-8-22(19)30)23(20(17)14-27(25)35-3)11-18-13-26(34-2)28(36-4)15-21(18)29/h5-10,12-15H,11,16H2,1-4H3/q+1

InChI Key

HFWCUJCCCHLHDE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C[N+](=C2CC3=CC(=C(C=C3Br)OC)OC)CC(=O)C4=CC=CC=C4Cl)OC

Origin of Product

United States

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